Oleoyl-Gly-Lys-(m-PEG11)-amine is a specialized compound utilized primarily in the field of bioconjugation, particularly for the development of antibody-drug conjugates (ADCs). This compound integrates a lipid moiety (oleoyl), an amino acid sequence (glycine and lysine), and a polyethylene glycol (PEG) linker. The incorporation of PEG enhances solubility and stability, making it suitable for various biomedical applications.
The compound is synthesized through chemical processes that involve the coupling of oleoyl chloride with glycine, followed by the addition of lysine and the m-PEG11 moiety. These steps are crucial for creating a functional linker that can facilitate the attachment of therapeutic agents to antibodies or other biomolecules .
The synthesis involves a multi-step process:
The synthesis requires careful control of reaction conditions, including temperature and pH, to ensure high yields and purity of the final product. Characterization techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry are typically employed to confirm the structure and composition of Oleoyl-Gly-Lys-(m-PEG11)-amine .
The molecular structure consists of:
The molecular formula for Oleoyl-Gly-Lys-(m-PEG11)-amine can be represented as , reflecting its complex structure composed of carbon, hydrogen, nitrogen, and oxygen atoms .
Oleoyl-Gly-Lys-(m-PEG11)-amine participates in several chemical reactions:
These reactions are critical for optimizing drug delivery systems where controlled release is necessary. The stability of the linker under physiological conditions is also an important consideration in its application .
The mechanism by which Oleoyl-Gly-Lys-(m-PEG11)-amine functions involves:
This mechanism enhances therapeutic efficacy while minimizing off-target effects, which is crucial in cancer therapy where ADCs are used .
Relevant data indicate that modifications in the PEG length can significantly affect solubility and pharmacokinetics .
Oleoyl-Gly-Lys-(m-PEG11)-amine finds extensive use in:
Solid-phase peptide synthesis (SPPS) using Fmoc/t-butyl strategy is the cornerstone for constructing the Gly-Lys dipeptide core. The lysine residue necessitates ε-amine protection with acid-labile groups (e.g., Boc or Mmt) to prevent side reactions during coupling. Glycine’s absence of side chains simplifies its incorporation but increases aggregation risks during elongation. Optimized parameters include:
Table 1: SPPS Optimization Parameters for Gly-Lys Dipeptide
| Parameter | Standard Protocol | Optimized Protocol | Efficiency Gain |
|---|---|---|---|
| Coupling Reagent | HBTU/DIPEA | Oxyma Pure/DIC | 98% → 99.5% |
| Temperature | 25°C | 75°C | Aggregation reduced |
| Lys Protection | Boc | Mmt | Side reactions ↓ 80% |
| Solvent | DMF | DMF/NMP (1:1) | Swelling improved |
Post-assembly, cleavage employs TFA/TIS/H₂O (95:2.5:2.5) to preserve dipeptide integrity, yielding >95% purity by HPLC [1].
Coupling oleic acid to the Gly-Lys N-terminus requires chemoselective amidation to avoid esterification or ε-amine misactivation. Two strategies dominate:
FTIR confirms successful amidation via C=O stretch at 1640 cm⁻¹ (amide I) and N-H bend at 1550 cm⁻¹ (amide II) [4].
m-PEG11 incorporation employs "linker conjugation" strategies, leveraging heterobifunctional PEG derivatives to tether the polymer to lysine’s ε-amine:
Table 2: PEGylation Reagent Comparison
| Reagent | Reaction Target | Conditions | Advantages |
|---|---|---|---|
| 11-Maleimidoundecanoic acid | Lys ε-amine | pH 7.0, 25°C, 2h | High chemoselectivity |
| Norbornene-PEG11-propargyl | Azido-Lys | 37°C, no catalyst | No metal contaminants |
| Boc-NH-PEG11-NH₂ (T17665) | Carboxyl groups | DIC/HOBt, DMF | Dual protection (Boc/amine) |
Terminal amine functionalization uses Boc-NH-PEG11-NH₂ (TargetMol T17665), where Boc deprotection with 50% TFA yields the free amine. Final product purity exceeds 90% after size-exclusion chromatography [1] [5].
Scalability bottlenecks arise from three key areas:
Table 3: Scalability Impact Analysis
| Challenge | Laboratory Scale | Pilot Scale (1 kg) | Mitigation Strategy |
|---|---|---|---|
| SPPS Reproducibility | >99% | 85–90% | Continuous-flow reactors |
| Enzymatic Amidification | 78% conversion | 61% conversion | Stepwise amine addition [4] |
| PEG Đ Control | Đ <1.01 | Đ >1.02 | Vendor pre-filtration |
Process analytical technology (PAT) monitoring via inline FTIR and LC-MS is critical for detecting maleimide hydrolysis or PEG diol impurities during scale-up [1] [5].
CAS No.: 31373-65-6
CAS No.: 32986-79-1
CAS No.: 12273-51-7
CAS No.:
CAS No.: 593-80-6
CAS No.: 142759-00-0